molecular formula C14H14N2O6S B602140 Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate CAS No. 877997-99-4

Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate

Cat. No.: B602140
CAS No.: 877997-99-4
M. Wt: 338.334
InChI Key: KOPRMBXEMNEOOQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate is a synthetic organic compound with the molecular formula C14H14N2O6S. It is known for its role as an impurity in Acotiamide, a drug used to treat functional dyspepsia by stimulating gastric motility . This compound is characterized by its thiazole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting 2-aminothiazole with 2-hydroxy-4,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The carboxylic acid group is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as an impurity in Acotiamide, contributing to the understanding of drug purity and safety.

Comparison with Similar Compounds

Similar Compounds

    Acotiamide: An acetylcholinesterase inhibitor used to treat functional dyspepsia.

    2-Hydroxy-4,5-dimethoxybenzoic acid: A precursor in the synthesis of the compound.

    2-Aminothiazole: Another precursor in the synthesis.

Uniqueness

Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate is unique due to its specific structure, which combines a thiazole ring with a benzamido group and methoxy substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-20-10-4-7(9(17)5-11(10)21-2)12(18)16-14-15-8(6-23-14)13(19)22-3/h4-6,17H,1-3H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPRMBXEMNEOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154383
Record name Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877997-99-4
Record name Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877997-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 250 mg of xylene were suspended 250 mg of phenyl 2-hydroxy-4,5-dimethoxybenzoate (3a) and 144 mg of methyl 2-amino-1,3-thiazole-4-carboxylate (4a) in a stream of argon, which was then heated to reflux (at 140° C.) for 7 hours. The reaction was not completed. After cooling, methanol was added, followed by stirring for one hour. The precipitated crystal was collected by filtration and dried under reduced pressure at 60° C. to provide 170 mg of the same compound (5a) as that of Example 4 at a yield of 55%.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 1 mL of xylene were suspended 200 mg of 2-hydroxy-4,5-dimethoxybenzoic acid 4-nitrophenyl ester and 119 mg of 2-amino-1,3-thiazole-4-carboxylic acid methyl ester in a stream of argon, which was then stirred at 130° C. for 12 hours. The reaction mixture was allowed to stand to cool, to which 1 mL of methanol was then added, followed by heating to reflux for one hour. The resultant reaction mixture was allowed to stand to cool, followed by collecting the precipitated crystal by filtration at 30° C. or lower before drying under reduced pressure to provide 180 mg of the title compound (5a) at a yield of 80%.
Name
2-hydroxy-4,5-dimethoxybenzoic acid 4-nitrophenyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate
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Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate
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Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate
Reactant of Route 6
Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate

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